molecular formula C5H11NO B096834 4-Aminopentan-2-one CAS No. 19010-87-8

4-Aminopentan-2-one

Cat. No.: B096834
CAS No.: 19010-87-8
M. Wt: 101.15 g/mol
InChI Key: PKFKYVFWCVEVCQ-UHFFFAOYSA-N
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Description

4-Aminopentan-2-one is an organic compound with the molecular formula C5H11NO. It is a ketone with an amino group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminopentan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chloropentan-2-one with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-nitropentan-2-one. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under pressure. The reaction is conducted in a suitable solvent, such as methanol, to yield the desired amino ketone .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminopentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Aminopentan-2-one is unique due to its specific placement of the amino group, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-aminopentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(6)3-5(2)7/h4H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFKYVFWCVEVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406637
Record name 4-aminopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19010-87-8
Record name 4-aminopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-aminopentan-2-one interact with copper(II) ions to form a complex?

A1: The research article describes how 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfa) reacts with copper(II) in the presence of ammonia. At elevated temperatures or upon standing, a Schiff base reaction occurs. In this reaction, the ammonia molecule reacts with the Hhfa, replacing an oxygen atom with a nitrogen atom to form 1,1,1,5,5,5-hexafluoro-4-aminopentan-2-one (Hhfacim). This Hhfacim then acts as a bidentate ligand, coordinating to the copper(II) ion through both the nitrogen atom of the amine group and the oxygen atom of the ketone group, forming the complex Cu(hfacim)2 [].

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